molecular formula C4H12Cl2N2S B1448696 thiolan-3-ylhydrazine dihydrochloride CAS No. 1803582-82-2

thiolan-3-ylhydrazine dihydrochloride

Cat. No.: B1448696
CAS No.: 1803582-82-2
M. Wt: 191.12 g/mol
InChI Key: BCSHWGJKUXXKID-UHFFFAOYSA-N
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Description

Thiolan-3-ylhydrazine dihydrochloride is a chemical compound with the molecular formula C4H11Cl2N2S. It is a hydrazine derivative that contains a thiolane ring, making it a unique structure in the realm of organic chemistry. This compound is often used in pharmaceutical testing and research due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiolan-3-ylhydrazine dihydrochloride typically involves the reaction of thiolane with hydrazine in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Thiolan-3-ylhydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or primary amines for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Thiolan-3-ylhydrazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiolan-3-ylhydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and proteins, altering their function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiolan-3-ylhydrazine dihydrochloride is unique due to its specific ring structure and the position of the hydrazine group

Biological Activity

Overview

Thiolane-3-ylhydrazine dihydrochloride is a hydrazine derivative characterized by its unique thiolane ring structure. This compound has garnered attention in the fields of chemistry, biology, and medicine due to its potential biological activities, particularly its antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula : C4H11Cl2N2S
  • Structure : Contains a thiolane ring, contributing to its reactivity and biological interactions.

Thiolane-3-ylhydrazine dihydrochloride acts primarily as a nucleophile, allowing it to participate in various biochemical reactions. Its interactions with enzymes and proteins can alter their functions, leading to significant biological effects. Although the specific molecular targets are still under investigation, preliminary studies suggest multiple modes of action that warrant further exploration.

Antimicrobial Properties

Research indicates that thiolan-3-ylhydrazine dihydrochloride exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing potential effectiveness in inhibiting growth:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Streptococcus pyogenes0.5–1 μg/mL

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation:

Cell Line IC50 (μM)
U937 (human leukemia)16.23
MDA-MB-231 (breast cancer)17.94

These results indicate that this compound may possess significant potential as an anticancer agent, particularly in targeting specific cancer types .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound on pathogenic bacteria. The results showed that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential utility in clinical settings.
  • Cytotoxicity in Cancer Models : Another study focused on the cytotoxic effects of the compound on various cancer cell lines. It was found to induce apoptosis in U937 cells, suggesting a mechanism that could be exploited for cancer treatment.

Properties

IUPAC Name

thiolan-3-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S.2ClH/c5-6-4-1-2-7-3-4;;/h4,6H,1-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSHWGJKUXXKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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